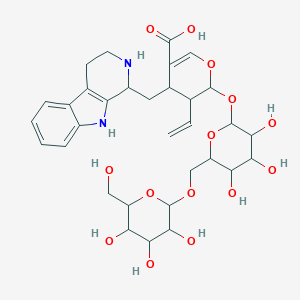
alpha-Conotoxin sii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Conotoxin sii is a type of conotoxin, which is a group of neurotoxic peptides found in cone snail venom. Alpha-Conotoxin sii is a small peptide composed of 16 amino acids and is known to selectively target nicotinic acetylcholine receptors (nAChRs). This toxin has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Alpha-Conotoxin sii binds to the alpha subunit of alpha-Conotoxin sii, which is the site responsible for acetylcholine binding. This binding prevents acetylcholine from binding to the receptor, thereby inhibiting its function. This leads to a decrease in neurotransmitter release and ultimately, a decrease in synaptic transmission.
Biochemical and Physiological Effects:
Alpha-Conotoxin sii has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine, a neurotransmitter involved in reward and motivation, and to reduce the activity of neurons in the hippocampus, a brain region important for memory and learning. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of alpha-Conotoxin sii is its high selectivity for alpha-Conotoxin sii. This allows researchers to study the function of these receptors in isolation, without interference from other neurotransmitter systems. However, one limitation is the difficulty in obtaining sufficient quantities of the toxin for use in experiments. Additionally, the cost of synthesis or production can be prohibitive, limiting its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving alpha-Conotoxin sii. One area of interest is the development of new drugs targeting alpha-Conotoxin sii, based on the structure and function of the toxin. Another area of interest is the study of the role of alpha-Conotoxin sii in diseases such as schizophrenia and addiction. Finally, there is potential for the use of alpha-Conotoxin sii as a therapeutic agent, particularly for the treatment of pain.
Synthesemethoden
Alpha-Conotoxin sii can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the insertion of the gene encoding for alpha-Conotoxin sii into a suitable expression vector, which is then used to produce the peptide in a host organism such as bacteria or yeast.
Wissenschaftliche Forschungsanwendungen
Alpha-Conotoxin sii has been widely used in scientific research to study the structure and function of alpha-Conotoxin sii. These receptors are important targets for drug discovery, as they play a crucial role in a variety of physiological processes such as muscle contraction, neurotransmission, and cognition. Alpha-Conotoxin sii has been used to study the binding properties of alpha-Conotoxin sii, as well as their role in diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
143294-31-9 |
|---|---|
Produktname |
alpha-Conotoxin sii |
Molekularformel |
C66H101N21O26S6 |
Molekulargewicht |
1797 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C66H101N21O26S6/c1-28(73-62(108)44-6-4-12-87(44)65(111)34(15-46(69)93)78-59(105)40(25-117)84-61(107)42(27-119)83-58(104)39(24-116)74-47(94)16-67)52(98)81-38(23-115)55(101)72-19-50(97)86-11-3-5-43(86)63(109)77-33(14-45(68)92)56(102)76-32(13-30-7-9-31(91)10-8-30)53(99)70-17-48(95)75-37(22-114)54(100)71-18-49(96)85-51(29(2)90)64(110)79-35(20-88)57(103)82-41(26-118)60(106)80-36(21-89)66(112)113/h7-10,28-29,32-44,51,88-91,114-119H,3-6,11-27,67H2,1-2H3,(H2,68,92)(H2,69,93)(H,70,99)(H,71,100)(H,72,101)(H,73,108)(H,74,94)(H,75,95)(H,76,102)(H,77,109)(H,78,105)(H,79,110)(H,80,106)(H,81,98)(H,82,103)(H,83,104)(H,84,107)(H,85,96)(H,112,113)/t28-,29+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,51-/m0/s1 |
InChI-Schlüssel |
YNWQPDMRDQFPAV-HQGLSJOVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
Sequenz |
GCCCNPACGPNYGCGTSCS |
Synonyme |
alpha-conotoxin SII |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
